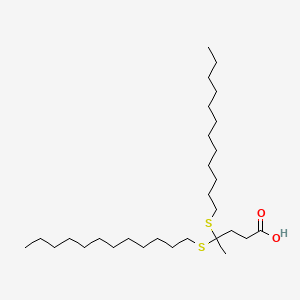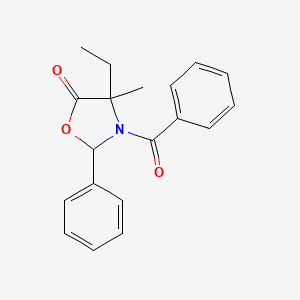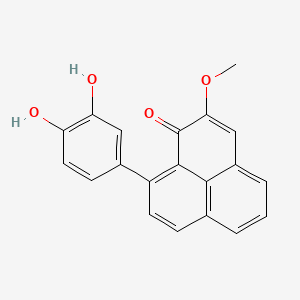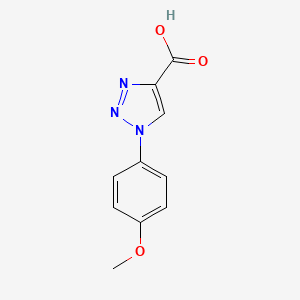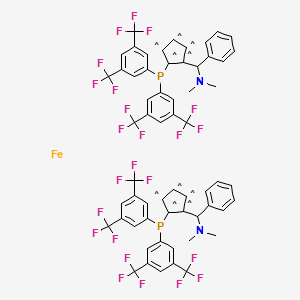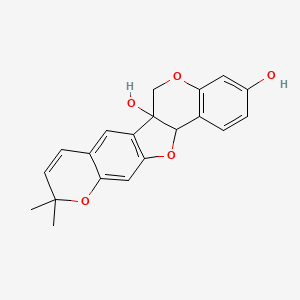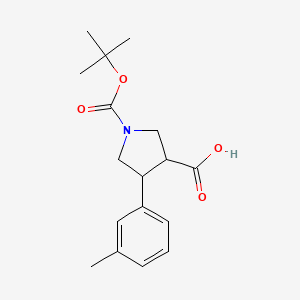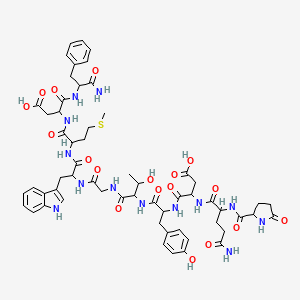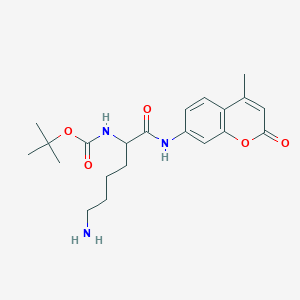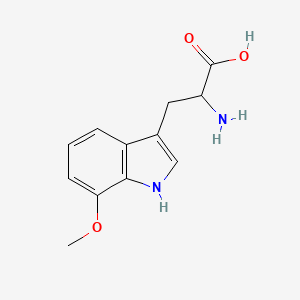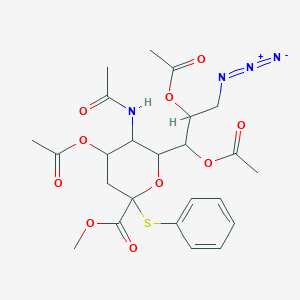
Bis(cyclopentadienyl)dicarbonyl titanium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(cyclopentadienyl)dicarbonyl titanium(II): This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used in various chemical reactions and has significant applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)dicarbonyl titanium(II) is typically prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2
Another method involves the reduction of titanocene dichloride with sodium cyclopentadienyl under a carbon monoxide atmosphere .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves similar reduction processes using readily available reagents like magnesium or sodium cyclopentadienyl under controlled conditions .
化学反応の分析
Types of Reactions: Bis(cyclopentadienyl)dicarbonyl titanium(II) undergoes various types of chemical reactions, including:
Reduction: It can reduce sulfoxides to sulfides.
Reductive Coupling: It facilitates the reductive coupling of aromatic aldehydes.
Deoxygenation: It is used for the deoxygenation of aldehydes.
Common Reagents and Conditions:
Sulfoxides: Reduced to sulfides using bis(cyclopentadienyl)dicarbonyl titanium(II) under mild conditions.
Aromatic Aldehydes: Coupled reductively in the presence of this compound.
Aldehydes: Deoxygenated using this compound.
Major Products:
Sulfides: From the reduction of sulfoxides.
Coupled Aromatic Compounds: From the reductive coupling of aromatic aldehydes.
Deoxygenated Aldehydes: From the deoxygenation of aldehydes.
科学的研究の応用
Chemistry:
Catalysis: Used as a catalyst in various organic reactions.
Reagents: Acts as a reagent in the synthesis of complex organic molecules.
Biology and Medicine:
Industry:
Thin Film Deposition: Used in the deposition of thin films in semiconductor manufacturing.
LED Manufacturing: Plays a role in the production of light-emitting diodes (LEDs).
作用機序
Mechanism: Bis(cyclopentadienyl)dicarbonyl titanium(II) exerts its effects through its ability to donate electrons and facilitate electron transfer reactions. It interacts with various substrates, reducing them or coupling them through electron transfer processes .
Molecular Targets and Pathways:
Sulfoxides: Reduced to sulfides through electron donation.
Aromatic Aldehydes: Coupled reductively via electron transfer.
Aldehydes: Deoxygenated through electron transfer mechanisms.
類似化合物との比較
Bis(cyclopentadienyl)titanium dichloride: Another titanium compound with similar structural features but different reactivity.
Bis(cyclopentadienyl)titanium difluoride: Similar in structure but used in different applications.
Uniqueness: Bis(cyclopentadienyl)dicarbonyl titanium(II) is unique due to its ability to facilitate a wide range of reduction and coupling reactions under mild conditions, making it a versatile reagent in organic synthesis .
特性
分子式 |
C12H2O2Ti-8 |
|---|---|
分子量 |
226.01 g/mol |
IUPAC名 |
carbon monoxide;cyclopenta-1,3-diene;titanium(2+) |
InChI |
InChI=1S/2C5H.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1H;;;/q2*-5;;;+2 |
InChIキー |
JKTXWOXFRCWTOF-UHFFFAOYSA-N |
正規SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ti+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


